2H-1-Benzopyran-2-one, 4-(mercaptomethyl)-6-methyl-
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Overview
Description
2H-1-Benzopyran-2-one, 4-(mercaptomethyl)-6-methyl- is a derivative of 2H-1-benzopyran-2-one, commonly known as coumarin. This compound is characterized by the presence of a mercaptomethyl group at the 4-position and a methyl group at the 6-position on the benzopyran ring. Coumarin derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one derivatives can be achieved through various methods. One notable method involves the use of biocatalytic domino reactions, where alkaline protease from Bacillus licheniformis catalyzes the synthesis through a domino Knoevenagel/intramolecular transesterification reaction . The reaction conditions, such as solvent, water content, and temperature, can be adjusted to control the enzymatic chemoselectivity.
Industrial Production Methods
Industrial production methods for 2H-1-Benzopyran-2-one derivatives typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 4-(mercaptomethyl)-6-methyl- can undergo various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzopyran ring can be reduced to form dihydro derivatives.
Substitution: The hydrogen atoms on the benzopyran ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercaptomethyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce dihydro derivatives.
Scientific Research Applications
2H-1-Benzopyran-2-one, 4-(mercaptomethyl)-6-methyl- has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 4-(mercaptomethyl)-6-methyl- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific molecular targets and pathways involved depend on the particular biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2H-1-Benzopyran-2-one, 4-(mercaptomethyl)-6-methyl- include other coumarin derivatives, such as:
- 4-Hydroxycoumarin
- Decursinol
- Obtusifol
Uniqueness
What sets 2H-1-Benzopyran-2-one, 4-(mercaptomethyl)-6-methyl- apart from other coumarin derivatives is the presence of the mercaptomethyl group, which can impart unique chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
922526-47-4 |
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Molecular Formula |
C11H10O2S |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
6-methyl-4-(sulfanylmethyl)chromen-2-one |
InChI |
InChI=1S/C11H10O2S/c1-7-2-3-10-9(4-7)8(6-14)5-11(12)13-10/h2-5,14H,6H2,1H3 |
InChI Key |
YTJWQXVGIQLUOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CS |
Origin of Product |
United States |
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